N-(2-methoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl and methoxyphenyl intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidinyl or methoxyphenyl groups.
Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N1-(2-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N1-(2-METHOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE include other pyrimidinyl derivatives and compounds with methoxyphenyl or trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties.
Properties
Molecular Formula |
C14H12F3N3O2S |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H12F3N3O2S/c1-22-10-5-3-2-4-9(10)19-12(21)8-23-13-18-7-6-11(20-13)14(15,16)17/h2-7H,8H2,1H3,(H,19,21) |
InChI Key |
IOVHBDCYXDNIGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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